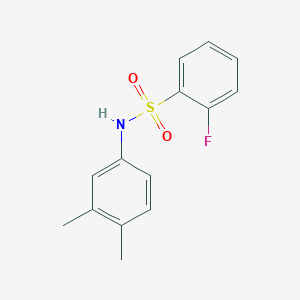

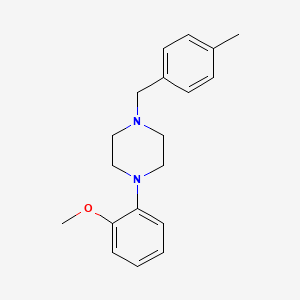

![molecular formula C17H15Cl2N3O4S B5508724 N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5508724.png)

N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide involves intricate organic synthesis techniques. For example, the methanesulfonates of α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)emenyl]-1H-1,2,4-triazole-1-ethanol and α-[1-(2-chlorophenyl)ethenyl]-α-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol are synthesized through a series of reactions including the use of dichlorostyrene as a precursor, modification of Grignard addition, and utilization of 1,2,4-triazole as both a base transfer agent and nucleophile (PestiJaan et al., 1998).

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives, including N-(3,4-dichlorophenyl)methanesulfonamide, reveals specific conformations and bond parameters. For instance, studies have shown that the conformation of the N-H bond can be syn or anti to chloro substituents, influencing the overall structure and potential interactions of the molecule (Gowda, Foro, Fuess, 2007). Such details are crucial for understanding the compound's reactivity and potential binding mechanisms.

Chemical Reactions and Properties

Chemical reactions involving N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide and similar compounds often include interactions with nucleophiles and the formation of complexes. For example, adsorption and corrosion inhibition properties of related methanesulfonamides on mild steel in acidic environments have been explored, showing that these compounds can form protective films on metal surfaces through adsorption mechanisms (Olasunkanmi et al., 2016).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular conformation and intermolecular interactions. Detailed crystallographic studies provide insights into the arrangement of molecules in solid states and the formation of dimers or chains through hydrogen bonding and other interactions (Gowda, Foro, Fuess, 2007).

Chemical Properties Analysis

The chemical properties of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, such as reactivity, stability, and potential for forming complexes with metals or other organic molecules, are central to its applications in organic synthesis and materials science. Studies on similar compounds highlight the role of the methanesulfonyl group and the dichlorophenyl moiety in determining these properties (Gowda, Foro, Fuess, 2007).

科学的研究の応用

Synthesis and Chemical Properties

- Syntheses of Metabolites :

- The compound has been utilized in the synthesis of various metabolites, such as ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate and 10-(3,4-dimethoxyphenyl)-7,8-dimethoxy-2H-pyridazino[4,5-b]quinolin-1-one. These syntheses demonstrate the use of methanesulfonyl as a protective group in chemical reactions, highlighting the compound's role in facilitating complex synthetic routes (Mizuno et al., 2006).

Applications in Corrosion Inhibition

- Corrosion Inhibition :

- Quinoxalines, related to the compound , have shown potential as corrosion inhibitors for metals such as copper. Quantum chemical calculations based on Density Functional Theory (DFT) were conducted on similar quinoxalines to determine their relationship with inhibition efficiency. These studies underscore the potential application of the compound in industrial settings for protecting metals from corrosion (Zarrouk et al., 2014).

Catalytic Properties

- Catalysis in Methane Generation :

- Related rhenium tricarbonyl complexes, including those with quinoxaline derivatives, have been studied for their ability to catalyze the reduction of carbon dioxide to carbon monoxide and methane. These findings suggest potential applications in catalysis, particularly in the conversion of greenhouse gases to useful products (Nganga et al., 2021).

Structural Studies

- Crystal Structure Analysis :

- The crystal structure of N-(3,4-dichlorophenyl)methanesulfonamide has been extensively studied. Understanding the bond parameters and conformation of such compounds contributes significantly to the broader field of organic chemistry, particularly in the development of new pharmaceuticals and materials (Gowda, Foro, & Fuess, 2007).

Photovoltaic Applications

- Photovoltaic Device Fabrication :

- Quinoline derivatives, closely related to the compound , have been used in the fabrication of photodiode devices. These derivatives demonstrate the potential of such compounds in the development of new materials for photovoltaic applications, possibly improving the efficiency of solar cells (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Protection in Steel

- Steel Corrosion Inhibition :

- Studies on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, related to the compound in focus, have revealed their efficacy in inhibiting mild steel corrosion. Such research is pivotal in industrial applications where steel preservation is critical (Olasunkanmi et al., 2016).

特性

IUPAC Name |

N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O4S/c1-27(25,26)22(11-6-7-12(18)13(19)8-11)10-17(24)21-9-16(23)20-14-4-2-3-5-15(14)21/h2-8H,9-10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEZIYOOTNWXBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)N1CC(=O)NC2=CC=CC=C21)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)

![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)

![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)

![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)

![2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)

![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)

![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)